Ferrous bicarbonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6013-77-0 |

|---|---|

Molecular Formula |

C2H2FeO6 |

Molecular Weight |

177.88 g/mol |

IUPAC Name |

hydrogen carbonate;iron(2+) |

InChI |

InChI=1S/2CH2O3.Fe/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |

InChI Key |

DKIDFDYBDZCAAU-UHFFFAOYSA-L |

SMILES |

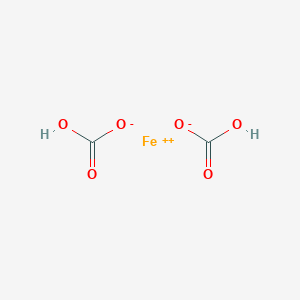

C(=O)(O)[O-].C(=O)(O)[O-].[Fe+2] |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Fe+2] |

Synonyms |

Fe(HCO3)2 ferrous bicarbonate iron(II) bicarbonate |

Origin of Product |

United States |

Foundational & Exploratory

Aqueous Ferrous Bicarbonate: A Technical Guide for Researchers

Abstract

Aqueous ferrous bicarbonate, Fe(HCO₃)₂, is a transient and highly unstable inorganic species of significant interest in geochemistry, water treatment, and corrosion science. It exists in solution under specific anoxic conditions where ferrous iron (Fe²⁺) and bicarbonate (HCO₃⁻) ions are present. This technical guide provides a comprehensive overview of the properties, stability, and chemistry of aqueous this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this elusive compound. The guide summarizes key quantitative data, outlines experimental protocols for the related synthesis of ferrous carbonate, and includes visualizations of the relevant chemical pathways and experimental workflows.

Introduction

This compound, also known as iron(II) bicarbonate, is not a stable, isolatable solid compound under normal conditions. Instead, it exists as a complex aqueous species in equilibrium with ferrous ions, bicarbonate ions, and their related chemical species. The term "this compound" is often colloquially used to describe "clear water iron," where dissolved ferrous iron is present in water containing significant bicarbonate alkalinity.[1] Upon exposure to an oxidant, typically dissolved oxygen, the ferrous iron is rapidly oxidized to ferric iron (Fe³⁺), leading to the precipitation of insoluble ferric hydroxides and oxides, commonly observed as "red water."[1]

The chemistry of aqueous this compound is intricately linked to the carbonate system in water, which includes dissolved carbon dioxide (CO₂), carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions. The relative concentrations of these species are pH-dependent and play a crucial role in the solubility and stability of ferrous iron in aqueous environments.[2] Understanding the properties of aqueous this compound is therefore essential for predicting the fate and transport of iron in natural waters, managing iron-related issues in water distribution systems, and controlling corrosion processes.

Chemical and Physical Properties

The inherent instability of aqueous this compound makes the direct measurement of its physical properties challenging. Its existence is transient and dependent on the solution's chemistry.

Molecular Formula: C₂H₂FeO₆[3]

Molecular Weight: 177.88 g/mol [3]

Appearance in Solution: When present, it forms a clear, colorless solution.[1]

Stability: Aqueous this compound is highly unstable and readily decomposes or oxidizes. Its stability is governed by several factors:

-

Oxygen: In the presence of oxygen, ferrous iron is rapidly oxidized to ferric iron, leading to the precipitation of ferric hydroxide (B78521) (Fe(OH)₃).[1]

-

pH: The pH of the solution dictates the equilibrium between carbonic acid, bicarbonate, and carbonate. At higher pH values, the concentration of carbonate ions increases, favoring the precipitation of ferrous carbonate (FeCO₃).[4]

-

Redox Potential (Eh): The redox potential of the water determines the speciation of iron. A low Eh (reducing conditions) is necessary to maintain iron in its ferrous (Fe²⁺) state.[2]

Aqueous Chemistry and Equilibria

The behavior of aqueous this compound is best understood through the chemical equilibria that govern its formation and decomposition. The primary equilibrium involves the dissolution of ferrous carbonate (siderite) in the presence of carbonic acid:

FeCO₃(s) + H₂CO₃(aq) ⇌ Fe²⁺(aq) + 2HCO₃⁻(aq)

This equilibrium highlights that an excess of carbonic acid (formed from dissolved CO₂) can lead to the formation of soluble this compound.

The overall system is a complex interplay of acid-base and redox reactions. The key equilibria are visualized in the signaling pathway diagram below.

Caption: Chemical equilibria of the aqueous this compound system.

Quantitative Data

Direct quantitative data for aqueous this compound is scarce due to its instability. However, the solubility of the related solid, ferrous carbonate (FeCO₃), provides insight into the conditions under which ferrous ions will precipitate from a bicarbonate-containing solution.

| Parameter | Value | Temperature (°C) | Conditions | Reference |

| Solubility Product (Ksp) of FeCO₃ | 3.13 x 10⁻¹¹ to 8.72 x 10⁻⁸ | 25 | Standard conditions | [4] |

| Water Solubility of FeCO₃ | 0.0067 g/100 mL | 25 | [5] |

Experimental Protocols

Direct synthesis and isolation of aqueous this compound are not feasible. However, the synthesis of its precipitation product, ferrous carbonate (FeCO₃), provides a practical framework for generating and studying the precursor aqueous solution under controlled, anoxic conditions. The following is a generalized protocol adapted from literature for the synthesis of ferrous carbonate.[6][]

Objective: To prepare ferrous carbonate via the reaction of a ferrous salt with a bicarbonate source, which proceeds through an aqueous this compound intermediate.

Materials:

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Deoxygenated deionized water (prepared by boiling and cooling under an inert gas or by purging with N₂ or Ar for at least 1 hour)

-

Three-neck round-bottom flask

-

Inert gas supply (N₂ or Ar) with bubbler

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum source

Experimental Workflow:

References

Stability of Ferrous Bicarbonate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of ferrous bicarbonate (Fe(HCO₃)₂) in aqueous solutions. This compound, an important species in geochemistry and various industrial processes, is characteristically unstable, with its solubility and persistence dictated by a complex interplay of chemical and physical factors. This document outlines the thermodynamic and kinetic parameters governing its stability, details experimental protocols for its study, and presents key data in a structured format for ease of reference.

Thermodynamic Stability and Speciation

The existence of this compound in aqueous solutions is transient and highly dependent on the surrounding chemical environment, primarily pH, redox potential (Eh), and the concentration of dissolved carbonate species. The stability of dissolved ferrous iron (Fe²⁺) in the presence of bicarbonate is best understood through the lens of the Fe-CO₂-H₂O system, often visualized using Pourbaix (Eh-pH) diagrams.

In deaerated water, ferrous iron can exist in equilibrium with bicarbonate and carbonate ions. However, the formation of the solid mineral siderite (ferrous carbonate, FeCO₃) often limits the concentration of dissolved Fe²⁺. The key equilibrium reactions are:

-

Formation of this compound in solution: FeCO₃(s) + CO₂(g) + H₂O(l) ⇌ Fe²⁺(aq) + 2HCO₃⁻(aq)[1]

-

Precipitation of Siderite: Fe²⁺(aq) + CO₃²⁻(aq) ⇌ FeCO₃(s)[1]

The stability of these species is influenced by the partial pressure of CO₂ and temperature, with higher temperatures generally favoring the formation of siderite.[2][3]

Pourbaix Diagram for the Fe-CO₂-H₂O System

The Pourbaix diagram illustrates the thermodynamically stable phases of iron in water containing dissolved carbon dioxide. It delineates the regions of stability for dissolved ferrous ions (Fe²⁺), solid ferrous carbonate (FeCO₃), and various iron oxides and hydroxides.

Caption: Simplified Pourbaix diagram for the Fe-CO₂-H₂O system.

Kinetic Stability and Oxidation Pathways

In the presence of oxygen, this compound solutions are highly unstable, undergoing rapid oxidation to ferric (Fe³⁺) species, which then precipitate primarily as ferric hydroxide (B78521) (Fe(OH)₃) or other iron oxyhydroxides.

The overall oxidation reaction can be summarized as: 4Fe(HCO₃)₂(aq) + O₂(g) + 2H₂O(l) → 4Fe(OH)₃(s) + 8CO₂(g)

The rate of this reaction is strongly dependent on pH, with higher pH values leading to significantly faster oxidation.[4][5] The kinetics of ferrous iron oxidation in bicarbonate solutions follow a rate law that is first-order with respect to both the ferrous iron concentration and the partial pressure of oxygen, and second-order with respect to the hydroxide ion concentration.[5]

The oxidation process involves several intermediate species, including ferrous-carbonate and ferrous-hydroxide complexes.[6][7] The formation of these complexes can influence the overall oxidation rate.

Oxidation Pathway of this compound

The following diagram illustrates the key steps in the oxidative precipitation of iron from a this compound solution.

Caption: Oxidation pathway of aqueous this compound.

Quantitative Data on Stability

The stability of this compound is a function of several variables. The following tables summarize key quantitative data from the literature.

Table 1: Solubility Product (Ksp) of Ferrous Carbonate (FeCO₃) at Different Temperatures

| Temperature (°C) | pKsp (-log(Ksp)) | Reference |

| 30 | 10.20 | [1] |

| 40 | 10.51 | [1] |

| 50 | 10.83 | [1] |

| 60 | 11.14 | [1] |

| 70 | 11.45 | [1] |

| 80 | 11.77 | [1] |

Note: A higher pKsp indicates lower solubility.

Table 2: Factors Affecting the Rate of Ferrous Iron Oxidation in Bicarbonate Solutions

| Factor | Effect on Oxidation Rate | Mechanism | References |

| Increasing pH | Increases | Higher concentration of OH⁻ ions, which are involved in the rate-determining step. | [4][5] |

| Increasing Dissolved Oxygen | Increases | O₂ is a primary reactant in the oxidation process. | [4][5] |

| Increasing Temperature | Increases | Standard Arrhenius behavior of reaction kinetics. | [4] |

| Presence of Catalysts (e.g., Cu²⁺) | Increases | Lowers the activation energy of the oxidation reaction. | [4] |

| Presence of Complexing Anions (e.g., H₂PO₄⁻) | Increases | Formation of ferric iron complexes can shift the equilibrium towards the oxidized state. | [4] |

Experimental Protocols

Studying the stability of this compound requires careful control of experimental conditions to prevent premature oxidation. The following protocols are synthesized from methodologies described in the literature for the preparation of ferrous carbonate and the study of ferrous iron kinetics.[8][9][10]

Preparation of a Deoxygenated this compound Solution

This protocol describes the preparation of a this compound solution under an inert atmosphere to minimize oxidation.

References

- 1. Solubility of iron(II) carbonate at temperatures between 30 and 80 degrees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.ampp.org [content.ampp.org]

- 3. researchgate.net [researchgate.net]

- 4. gfredlee.com [gfredlee.com]

- 5. nrc.gov [nrc.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4657752A - Process for preparing ferrous carbonate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

The Evanescent Nature of Ferrous Bicarbonate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the transient and unstable nature of ferrous bicarbonate, Fe(HCO₃)₂, a compound of significant interest in fields ranging from geochemistry to pharmacology. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's properties, its decomposition pathways, and the experimental methodologies required for its study. Due to its inherent instability, much of our understanding is derived from the study of the closely related and more stable ferrous carbonate, FeCO₃.

The Transient Existence of this compound

This compound is primarily an aqueous species that exists in equilibrium with ferrous ions (Fe²⁺) and bicarbonate ions (HCO₃⁻). Its existence is fleeting, as it readily decomposes or oxidizes. In deoxygenated aqueous solutions, this compound is more stable but will precipitate as ferrous carbonate (FeCO₃) or ferrous hydroxide (B78521) (Fe(OH)₂) depending on the pH and concentration of carbonate species. The presence of oxygen rapidly leads to the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, resulting in the precipitation of ferric hydroxide (Fe(OH)₃), a familiar orange-brown solid.

The instability of this compound is a key factor in various natural and industrial processes, including the corrosion of iron and steel in the presence of carbonated water and the transport of iron in groundwater systems. In biological systems, the interplay between iron and bicarbonate is crucial for processes like iron uptake and transport, although the direct role of a transient this compound complex is an area of ongoing investigation.

Quantitative Data on the Ferrous Iron-Carbonate System

Direct quantitative data on the stability and kinetics of this compound are scarce due to its transient nature. However, extensive research on ferrous carbonate provides valuable insights into the behavior of this system.

Table 1: Solubility Product (Ksp) of Ferrous Carbonate (FeCO₃) at Various Temperatures

| Temperature (°C) | Solubility Product (Ksp) | Reference |

| 25 | 3.13 x 10⁻¹¹ | |

| 30 | 1.95 x 10⁻¹¹ | |

| 40 | 1.29 x 10⁻¹¹ | |

| 50 | 8.51 x 10⁻¹² | |

| 60 | 5.75 x 10⁻¹² | |

| 70 | 3.72 x 10⁻¹² | |

| 80 | 2.40 x 10⁻¹² |

Table 2: Kinetic Data for Ferrous Carbonate Precipitation

| Parameter | Value | Conditions | Reference |

| Reaction Order | Second Order | pH 6.8, 80°C | |

| Activation Energy | 11.09 kJ/mol | 200-800°C (thermal decomposition) |

Experimental Protocols

The study of this compound necessitates strict anoxic (oxygen-free) conditions to prevent the rapid oxidation of ferrous iron. The synthesis of ferrous carbonate is a common and practical approach to investigate the properties of the ferrous iron-carbonate system.

Anoxic Synthesis of Ferrous Carbonate

This protocol describes the precipitation of ferrous carbonate under an inert atmosphere.

Materials:

-

Ferrous salt (e.g., ferrous chloride tetrahydrate, FeCl₂·4H₂O)

-

Carbonate source (e.g., sodium bicarbonate, NaHCO₃, or sodium carbonate, Na₂CO₃)

-

Deoxygenated deionized water

-

Inert gas (e.g., nitrogen or argon)

-

Sealed reaction vessel (e.g., three-neck flask)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven or desiccator

Procedure:

-

Deoxygenation: Purge all solutions and the reaction vessel with an inert gas for at least 30 minutes to remove dissolved oxygen.

-

Reactant Preparation: Prepare separate solutions of the ferrous salt and the carbonate source in deoxygenated deionized water. A molar ratio of at least 2:1 of bicarbonate to the ferrous compound is recommended for a pure precipitate.

-

Precipitation: While continuously stirring and purging with inert gas, slowly add the carbonate solution to the ferrous salt solution. A white to greenish precipitate of ferrous carbonate will form.

-

Isolation and Washing: Allow the precipitate to settle. Filter the suspension using a filtration apparatus, preferably within a glovebox or under a continuous stream of inert gas. Wash the precipitate several times with deoxygenated deionized water to remove any unreacted salts.

-

Drying: Dry the collected ferrous carbonate precipitate in a vacuum oven or under a stream of inert gas at a low temperature (e.g., 60°C) to prevent oxidation.

Quantitative Analysis of Ferrous Iron

Accurate determination of ferrous iron concentration is critical. The following is a common spectrophotometric method.

Materials:

-

Ferrozine (B1204870) iron reagent

-

Hydroxylamine hydrochloride (reducing agent, if total iron is also to be measured)

-

Acetate buffer solution

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Under anoxic conditions, dilute the aqueous sample containing ferrous iron to a concentration within the linear range of the ferrozine assay.

-

Complex Formation: Add the ferrozine reagent to the sample. Ferrozine forms a stable magenta-colored complex with ferrous ions.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (typically around 562 nm).

-

Quantification: Determine the ferrous iron concentration by comparing the absorbance to a calibration curve prepared from standard ferrous iron solutions.

Visualizing the Chemistry of this compound

Chemical Equilibria and Decomposition

The following diagram illustrates the key equilibria and decomposition pathways of this compound in an aqueous environment.

Caption: Chemical pathways of this compound.

Experimental Workflow for Studying this compound

This diagram outlines a typical experimental workflow for the synthesis and characterization of the ferrous iron-carbonate system.

Caption: Workflow for this compound research.

Biological Significance and Future Directions

In biological systems, both iron and bicarbonate are fundamentally important. Iron is a critical component of numerous proteins and enzymes involved in oxygen transport, DNA synthesis, and cellular respiration. Bicarbonate is the primary buffer in the blood and also acts as a signaling molecule. While a direct signaling role for a transient this compound complex has not been definitively established, the localized interplay between ferrous iron and bicarbonate in microenvironments within the body, such as at the site of iron uptake in the gut, warrants further investigation.

Recent research has explored the development of ferrous iron-activatable drug conjugates, highlighting the potential to target the unique chemical environment of certain diseases. Understanding the transient chemistry of species like this compound could open new avenues for the design of targeted therapies that are activated in specific physiological or pathological niches characterized by fluctuations in both iron and bicarbonate concentrations.

Future research should focus on developing sensitive, real-time analytical techniques to detect and quantify transient this compound in both geochemical and biological systems. Such advancements will be crucial in elucidating its precise role in complex environments and harnessing its unique properties for therapeutic innovation.

Formation of Ferrous Carbonate in Anoxic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In anoxic environments, where the absence of oxygen dictates unique geochemical pathways, the formation of ferrous carbonate (FeCO₃), commonly known as siderite, is a critical process. While often colloquially referred to as "ferrous bicarbonate," the stable solid phase precipitated from solution is indeed ferrous carbonate. This compound (Fe(HCO₃)₂) exists as a transient aqueous species, playing a pivotal role as a precursor in the precipitation of siderite. This technical guide provides an in-depth exploration of the core principles governing the formation of ferrous carbonate in anoxic settings, with a focus on the underlying chemistry, kinetics, experimental methodologies, and the influence of microbial activity. This information is particularly relevant for researchers in geochemistry, environmental science, and drug development, where understanding iron chemistry in low-oxygen environments is crucial.

Chemical Principles of Ferrous Carbonate Formation

The formation of ferrous carbonate in anoxic waters is governed by a series of coupled chemical equilibria. The process begins with the dissolution of a source of ferrous iron (Fe²⁺) and the presence of bicarbonate (HCO₃⁻) ions, which are typically abundant in anaerobic environments due to the microbial degradation of organic matter and the dissolution of carbonate minerals.

The key reactions can be summarized as follows:

-

Carbonic Acid Equilibria: The availability of carbonate ions (CO₃²⁻) is dictated by the carbonic acid equilibrium, which is highly dependent on the pH of the environment.

-

CO₂ (g) ⇌ CO₂ (aq)

-

CO₂ (aq) + H₂O ⇌ H₂CO₃ (aq)

-

H₂CO₃ (aq) ⇌ H⁺ (aq) + HCO₃⁻ (aq)

-

HCO₃⁻ (aq) ⇌ H⁺ (aq) + CO₃²⁻ (aq)

-

-

Formation of Aqueous this compound: In bicarbonate-rich waters, ferrous ions can form an aqueous complex with bicarbonate.[1]

-

Fe²⁺ (aq) + HCO₃⁻ (aq) ⇌ Fe(HCO₃)⁺ (aq)

-

-

Precipitation of Ferrous Carbonate: When the solution becomes supersaturated with respect to ferrous carbonate, precipitation occurs. This is the primary sink for dissolved ferrous iron in many anoxic, non-sulfidic environments.

-

Fe²⁺ (aq) + CO₃²⁻ (aq) ⇌ FeCO₃ (s)

-

The overall reaction leading to the precipitation of ferrous carbonate can be represented as:

Fe²⁺ (aq) + 2HCO₃⁻ (aq) ⇌ FeCO₃ (s) + H₂CO₃ (aq)

The stability of the various iron species under different redox (Eh) and pH conditions is visually represented by Pourbaix diagrams for the Fe-CO₂-H₂O system.[2][3][4][5][6] These diagrams are essential tools for predicting the predominant iron minerals and dissolved species in a given geochemical environment.

Kinetics of Ferrous Carbonate Precipitation

The rate of ferrous carbonate precipitation is influenced by several factors, making it a complex process to model accurately. Key parameters affecting the kinetics include temperature, pH, supersaturation, and the availability of nucleation sites.[7]

Table 1: Quantitative Data on Ferrous Carbonate Precipitation Kinetics

| Parameter | Value/Range | Conditions | Reference |

| Activation Energy (Precipitation) | 53.8 - 123 kJ/mol | Indicates surface reaction control at lower temperatures. | [8] |

| Temperature Dependence | Precipitation is slow below 60°C and becomes diffusion-limited above ~110°C. | Anoxic conditions. | [8] |

| pH Effect | Increased pH leads to a higher concentration of CO₃²⁻, promoting faster precipitation. | General observation. | [9] |

| Supersaturation | Higher supersaturation ratios lead to increased precipitation rates. | General principle. | [7] |

| Ionic Strength | Increased ionic strength can decrease the nucleation rate. | Varies with specific ions present. | [8] |

Microbial Influence on Ferrous Carbonate Formation

Microorganisms play a significant, albeit often indirect, role in the formation of ferrous carbonate. In anoxic environments, the metabolic activities of various microbial groups can create conditions that favor siderite precipitation.

-

Iron-Reducing Bacteria (IRB): Dissimilatory iron reduction by bacteria such as Shewanella and Geobacter is a major process that releases ferrous iron from solid-phase ferric iron (Fe³⁺) oxides and hydroxides.[10][11] This bacterially mediated increase in dissolved Fe²⁺ concentration can drive the system towards supersaturation with respect to ferrous carbonate in bicarbonate-rich waters.

-

Sulfate-Reducing Bacteria (SRB): In environments where sulfate (B86663) is present, SRB can compete with IRB for electron donors. However, the production of bicarbonate as a byproduct of sulfate reduction can contribute to the alkalinity and favor carbonate precipitation.

-

Methanogens: The production of methane (B114726) and carbon dioxide by methanogenic archaea also influences the carbonate chemistry of the environment.

The overall biogeochemical cycle involves the microbial reduction of ferric iron, leading to an increase in dissolved ferrous iron, which then abiotically precipitates as ferrous carbonate in the presence of sufficient bicarbonate.

Experimental Protocols

Reproducible experimental work is fundamental to understanding the mechanisms of ferrous carbonate formation. Below are detailed methodologies for key experiments.

Protocol 1: Anoxic Precipitation of Ferrous Carbonate

Objective: To synthesize ferrous carbonate under controlled anoxic conditions.

Materials:

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Deoxygenated deionized water

-

Nitrogen or Argon gas (high purity)

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas-tight syringes and needles

-

Filtration apparatus (e.g., Schlenk filter)

-

Glove box or anaerobic chamber (recommended)

Procedure:

-

Deoxygenation: Purge all solutions and the reaction vessel with an inert gas (N₂ or Ar) for at least one hour to remove dissolved oxygen.

-

Reactant Preparation: In an inert atmosphere (e.g., inside a glove box), prepare separate solutions of the ferrous salt and the carbonate/bicarbonate source in deoxygenated deionized water. A typical starting concentration is 0.1 M for each.

-

Reaction Setup: Transfer the ferrous salt solution to the three-neck flask equipped with a magnetic stir bar. Seal the flask and maintain a continuous, gentle flow of inert gas.

-

Precipitation: Slowly add the carbonate/bicarbonate solution to the stirring ferrous salt solution using a gas-tight syringe. A white to off-white precipitate of ferrous carbonate will form immediately. The molar ratio of bicarbonate to the ferrous compound should be at least 2:1.[12]

-

Aging (Optional): The precipitate can be aged (stirred) for a period (e.g., 24 hours) to allow for crystal growth and equilibration.

-

Isolation and Washing: Isolate the precipitate by filtration under an inert atmosphere. Wash the solid several times with deoxygenated deionized water to remove soluble byproducts.

-

Drying: Dry the product under vacuum or a continuous stream of inert gas.

Protocol 2: Determination of Ferrous Iron and Bicarbonate

Objective: To quantify the concentrations of dissolved ferrous iron and bicarbonate in an anoxic aqueous sample.

A. Ferrous Iron Determination (Spectrophotometric Method)

Materials:

-

Ferrozine iron reagent

-

HEPES buffer solution

-

Reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) - for total iron determination

-

Spectrophotometer

Procedure:

-

Sample Collection: Collect aqueous samples under anoxic conditions using gas-tight syringes.

-

Complexation: Immediately add a subsample to a solution containing Ferrozine reagent and a buffer to maintain a pH of ~7. Ferrozine forms a stable, colored complex with Fe²⁺.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 562 nm.

-

Quantification: Determine the Fe²⁺ concentration using a pre-established calibration curve prepared from standards of known Fe²⁺ concentration.

B. Bicarbonate Determination (Titration Method) [13]

Materials:

-

Standardized sulfuric acid (H₂SO₄) solution (e.g., 0.02 N)

-

Phenolphthalein (B1677637) indicator

-

Methyl orange or bromocresol green indicator

-

Burette

Procedure:

-

Sample Preparation: Take a known volume of the anoxic water sample.

-

Titration to Phenolphthalein Endpoint: Add a few drops of phenolphthalein indicator. If the solution turns pink (indicating the presence of carbonate), titrate with standard H₂SO₄ until the pink color disappears. This volume corresponds to the conversion of carbonate to bicarbonate.

-

Titration to Methyl Orange/Bromocresol Green Endpoint: Add a few drops of methyl orange or bromocresol green indicator and continue titrating with H₂SO₄ until the color change indicates the endpoint (pH ~4.5). This second volume corresponds to the conversion of bicarbonate to carbonic acid.

-

Calculation: Calculate the bicarbonate and carbonate concentrations based on the volumes of titrant used.

Visualizations

Signaling Pathways and Logical Relationships

The formation of ferrous carbonate is a result of interconnected chemical and biological processes. The following diagrams, rendered using Graphviz (DOT language), illustrate these relationships.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. [PDF] Construction and Verification of Pourbaix Diagrams for CO2 Corrosion of Mild Steel Valid up to 250°C | Semantic Scholar [semanticscholar.org]

- 3. content.ampp.org [content.ampp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ohio.edu [ohio.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. geology.wisc.edu [geology.wisc.edu]

- 11. Iron metabolism in anoxic environments at near neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Determination of carbonates and bicarbonates in water sample | PDF [slideshare.net]

An In-depth Technical Guide to the Chemical Equilibrium of Ferrous Iron in Bicarbonate-Rich Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical equilibrium of ferrous iron (Fe(II)) in aqueous environments rich in bicarbonate (HCO₃⁻). Understanding this delicate balance is crucial for a range of scientific disciplines, from geochemistry and environmental remediation to drug development, where iron's bioavailability and reactivity are of paramount importance. This document outlines the core chemical principles, presents quantitative data in a structured format, details experimental protocols for studying this equilibrium, and provides visual representations of the key pathways and workflows.

Core Principles of Ferrous Iron Equilibrium in Bicarbonate-Rich Water

The chemistry of ferrous iron in bicarbonate-laden water is primarily governed by the interplay of pH, redox potential (Eh), and the concentrations of dissolved iron and carbonate species. In anoxic (oxygen-free) environments, dissolved ferrous iron can exist in equilibrium with solid iron carbonate minerals, most notably siderite (FeCO₃).

The central equilibrium reaction is the dissolution and precipitation of siderite:

FeCO₃(s) ⇌ Fe²⁺(aq) + CO₃²⁻(aq) [1]

The solubility of siderite is dictated by its solubility product constant (Ksp), which is the product of the equilibrium concentrations of ferrous and carbonate ions.[1] However, the actual concentration of dissolved ferrous iron is more complex due to the speciation of both iron and carbonate, which is highly pH-dependent.

In bicarbonate-rich waters, the carbonate system provides a significant buffering capacity, influencing the pH and the availability of carbonate ions (CO₃²⁻) for reaction with Fe²⁺. The dissociation of carbonic acid (H₂CO₃) proceeds as follows:

H₂CO₃ ⇌ H⁺ + HCO₃⁻ HCO₃⁻ ⇌ H⁺ + CO₃²⁻

As pH increases, the equilibrium shifts towards bicarbonate and then carbonate, increasing the likelihood of siderite precipitation if sufficient ferrous iron is present. Conversely, acidic conditions favor the dissolution of siderite.[2]

Furthermore, ferrous iron itself can form various aqueous complexes with carbonate and hydroxide (B78521) ions, such as FeCO₃(aq), Fe(CO₃)₂²⁻, FeHCO₃⁺, and FeOH⁺.[3][4] These complexes can significantly impact the total dissolved iron concentration and its reactivity.[3] In many natural waters with significant carbonate alkalinity, ferrous carbonate complexes can dominate the speciation of dissolved Fe(II).[3]

The stability of ferrous iron is also critically dependent on the redox potential of the water. In the presence of oxidants, particularly dissolved oxygen, ferrous iron is readily oxidized to ferric iron (Fe(III)), which then precipitates as highly insoluble ferric oxyhydroxides (e.g., ferrihydrite, goethite).[5] The rate of this oxidation is strongly pH-dependent, increasing significantly with higher pH.[6][7] Bicarbonate has been shown to accelerate the oxidation of ferrous iron.[8] Therefore, maintaining anoxic conditions is essential for studying the equilibrium between ferrous iron and its carbonate forms.

Quantitative Data Summary

The following tables summarize key quantitative data related to the ferrous iron-bicarbonate system.

Table 1: Solubility Product Constants (Ksp) for Ferrous Carbonate (Siderite)

| Temperature (°C) | Ionic Strength (M) | Log Ksp | Reference |

| 25 | 0 | -10.5 | [9] |

| 20 | Not Specified | -10.6 | [10] |

| Not Specified | Variable | Dependent on T and I | [11] |

Note: The solubility product can vary with temperature and the ionic strength of the solution.[11]

Table 2: Thermodynamic Data for Key Species at 25 °C and 1 bar

| Species | Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Reference |

| Fe²⁺(aq) | -78.9 | -89.1 | [12] |

| HCO₃⁻(aq) | -586.85 | -691.99 | [12] |

| CO₃²⁻(aq) | -527.81 | -677.14 | [12] |

| FeCO₃(s) (Siderite) | -665.1 | -738.15 | [10] |

Note: These values are essential for geochemical modeling and predicting the spontaneity of reactions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the chemical equilibrium of ferrous iron in bicarbonate-rich water under anoxic conditions.

Preparation of Anoxic Bicarbonate Buffer Solutions

Objective: To prepare bicarbonate buffer solutions with a defined pH and free of dissolved oxygen.

Materials:

-

Sodium bicarbonate (NaHCO₃), analytical grade

-

Sodium carbonate (Na₂CO₃), analytical grade

-

Deionized water

-

Nitrogen (N₂) or Argon (Ar) gas, high purity

-

Gas-tight flasks or bottles with septa

-

Schlenk line or glove box

-

pH meter and calibrated electrode

Protocol:

-

Boil deionized water for at least 30 minutes to remove dissolved gases. Allow it to cool to room temperature under a continuous stream of N₂ or Ar gas. This is now your deoxygenated water.

-

Inside a glove box or using a Schlenk line, weigh the required amounts of NaHCO₃ and Na₂CO₃ to achieve the target pH and buffer concentration. The ratio of bicarbonate to carbonate will determine the pH of the buffer. For example, for a pH of 9.6, a common recipe involves dissolving 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deoxygenated water and adjusting the final volume to 1 L.[13]

-

Transfer the weighed salts to a gas-tight flask.

-

Add the deoxygenated water to the flask to the desired final volume.

-

Seal the flask and stir the solution until the salts are completely dissolved.

-

If necessary, adjust the pH by adding small amounts of deoxygenated HCl or NaOH, while continuously monitoring with a calibrated pH electrode under an inert atmosphere.

-

Store the anoxic buffer solution in a sealed, gas-tight container within a glove box or under a positive pressure of inert gas.

Siderite Precipitation Experiment

Objective: To induce the precipitation of siderite from an anoxic ferrous iron and bicarbonate solution and to monitor the changes in aqueous chemistry.

Materials:

-

Anoxic bicarbonate buffer solution (prepared as in 3.1)

-

Ferrous chloride (FeCl₂) or ferrous sulfate (B86663) (FeSO₄·7H₂O), analytical grade

-

Anoxic, deionized water

-

Glove box or anaerobic chamber

-

Reaction vessel (e.g., glass reactor with ports for sampling and electrodes)

-

Magnetic stirrer and stir bar

-

Syringes and 0.22 µm syringe filters, pre-purged with inert gas

-

pH and Eh electrodes

Protocol:

-

Set up the reaction vessel inside a glove box or anaerobic chamber.

-

Transfer a known volume of the anoxic bicarbonate buffer solution into the reaction vessel.

-

Allow the solution to equilibrate while stirring. Monitor and record the initial pH and Eh.

-

Prepare a concentrated, anoxic stock solution of ferrous iron by dissolving a known mass of FeCl₂ or FeSO₄·7H₂O in a small volume of deoxygenated, slightly acidified (to prevent premature oxidation) water.

-

Initiate the experiment by adding a specific volume of the anoxic ferrous iron stock solution to the bicarbonate buffer in the reaction vessel to achieve the desired initial Fe(II) concentration.

-

Continuously monitor and record the pH and Eh of the solution.

-

At predetermined time intervals, withdraw aqueous samples using a gas-tight syringe.

-

Immediately filter the samples through a 0.22 µm syringe filter to separate the aqueous phase from any precipitate.

-

Analyze the filtrate for dissolved Fe(II) and carbonate species (see section 3.3).

-

At the end of the experiment, collect the solid precipitate for mineralogical analysis (e.g., X-ray diffraction - XRD) to confirm the formation of siderite.

Analytical Methods

Method: Spectrophotometric Ferrozine (B1204870) Assay

Principle: Ferrozine is a colorimetric reagent that forms a stable, magenta-colored complex with ferrous iron. The intensity of the color, measured by a spectrophotometer, is directly proportional to the Fe(II) concentration. This method is highly sensitive and specific for Fe(II). A modified procedure can be used to determine both Fe(II) and total iron (after reduction of Fe(III) to Fe(II)), allowing for the quantification of Fe(III) by difference.

Reagents:

-

Ferrozine solution (e.g., 1 g/L in a suitable buffer)

-

Ammonium (B1175870) acetate (B1210297) buffer (to maintain a constant pH for the complexation reaction)

-

Hydroxylamine hydrochloride (as a reducing agent for total iron determination)

-

Ferrous ammonium sulfate hexahydrate (for preparing standard solutions)

Protocol:

-

Prepare a series of Fe(II) standard solutions of known concentrations from the ferrous ammonium sulfate hexahydrate stock.

-

For each sample and standard, take a known volume of the aqueous solution.

-

Add the ammonium acetate buffer to adjust the pH.

-

Add the ferrozine solution and mix well.

-

Allow a specific time for the color to develop fully.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the Fe(II)-ferrozine complex (typically around 562 nm) using a spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the Fe(II) concentration in the samples from the calibration curve.

Method: Titration or Ion Chromatography

Principle (Titration): The concentrations of carbonate and bicarbonate can be determined by titrating the water sample with a standardized acid (e.g., HCl or H₂SO₄). The endpoints, detected by a pH meter, correspond to the neutralization of carbonate to bicarbonate and bicarbonate to carbonic acid.

Principle (Ion Chromatography): Ion chromatography is an analytical technique that separates ions based on their affinity for a stationary phase. It can be used to directly measure the concentrations of various anions, including carbonate and bicarbonate, in an aqueous sample.[9]

General Titration Protocol:

-

Take a known volume of the water sample.

-

Measure the initial pH.

-

Titrate the sample with a standard acid solution while continuously monitoring the pH.

-

Identify the two equivalence points on the titration curve (pH vs. volume of acid added). The first endpoint (around pH 8.3) corresponds to the conversion of carbonate to bicarbonate, and the second endpoint (around pH 4.5) corresponds to the conversion of bicarbonate to carbonic acid.

-

Calculate the carbonate and bicarbonate concentrations based on the volumes of acid consumed to reach each endpoint.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key chemical pathways and a general experimental workflow for studying the chemical equilibrium of ferrous iron in bicarbonate-rich water.

Caption: Chemical pathways of ferrous iron in bicarbonate-rich water.

Caption: General experimental workflow for studying ferrous iron equilibrium.

Conclusion

The chemical equilibrium of ferrous iron in bicarbonate-rich water is a complex system influenced by pH, redox conditions, and the concentrations of dissolved species. In anoxic environments, the formation of siderite is a key process that controls the mobility and bioavailability of iron. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to investigate this equilibrium under controlled laboratory conditions. A thorough understanding of these principles and methodologies is essential for applications ranging from predicting the fate of iron in natural systems to controlling its behavior in industrial and pharmaceutical processes.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Experimental Column Setup for Studying Anaerobic Biogeochemical Interactions Between Iron (Oxy)Hydroxides, Trace Elements, and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Direct precipitation of siderite in ferruginous environments | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]

- 5. Siderite Formation by Mechanochemical and High Pressure–High Temperature Processes for CO2 Capture Using Iron Ore as the Initial Sorbent [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. SP - Seawater carbonate chemistry considerations for ocean alkalinity enhancement research: theory, measurements, and calculations [sp.copernicus.org]

- 8. oceanrep.geomar.de [oceanrep.geomar.de]

- 9. researchgate.net [researchgate.net]

- 10. iron(II) carbonate [chemister.ru]

- 11. researchgate.net [researchgate.net]

- 12. pnnl.gov [pnnl.gov]

- 13. Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol [diagnopal.ca]

An In-depth Technical Guide to the Decomposition of Aqueous Ferrous Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of aqueous ferrous bicarbonate, Fe(HCO₃)₂, a compound of interest in geochemistry, corrosion science, and pharmaceutical contexts where iron stability is critical. The decomposition is a complex process governed by environmental factors such as pH, temperature, oxygen availability, and bicarbonate concentration. The pathways diverge significantly depending on whether the system is anoxic (oxygen-deficient) or oxic (oxygen-rich), leading to a variety of iron-containing products.

Core Decomposition Pathways

Aqueous this compound is inherently unstable and its decomposition is primarily driven by two competing processes: precipitation and oxidation.

-

Under Anoxic Conditions: In the absence of oxygen, the decomposition is dominated by precipitation reactions. The primary products are iron(II) minerals. High bicarbonate concentrations favor the formation of siderite (FeCO₃) .[1] Other products that can form under varying conditions of pH and concentration include ferrous hydroxide (B78521) (Fe(OH)₂) , chukanovite (Fe₂(OH)₂CO₃) , and complex hydrated species like green rust , which incorporates carbonate anions (GR1(CO₃)).[1]

-

Under Oxic Conditions: When oxygen is present, the ferrous iron (Fe²⁺) is readily oxidized to ferric iron (Fe³⁺). This leads to the formation of a range of iron(III) oxides and oxyhydroxides. The initial precipitate may be a mix of Fe(II) and Fe(III) hydroxides, which eventually oxidizes to more stable ferric forms like ferric hydroxide (Fe(OH)₃) , goethite (α-FeOOH) , lepidocrocite (γ-FeOOH) , and magnetite (Fe₃O₄) .[1][2]

A key aspect of the system is the formation of a soluble ferrous carbonate complex, dicarbonatoiron(II) (Fe(CO₃)₂²⁻) , especially in solutions with high bicarbonate concentrations. This complex can significantly increase the total concentration of dissolved iron(II) and plays a crucial role in both the dissolution of iron metal and the kinetics of its oxidation.[2]

Quantitative Data

The precise distribution of decomposition products is highly dependent on experimental conditions. However, kinetic studies have quantified the rate at which different aqueous ferrous species react with oxygen. The overall oxidation rate is a sum of the rates of individual species, with carbonate complexes being highly reactive.

Table 1: Species-Specific Rate Constants for Fe(II) Oxidation by O₂ at 25°C

| Ferrous Species | Rate Constant (k) M⁻¹s⁻¹ |

| Fe²⁺ | 4.9 x 10⁻⁹ |

| FeOH⁺ | 1.8 x 10⁻³ |

| Fe(OH)₂⁰ | 2.8 |

| FeCO₃⁰ | 2.2 x 10⁻³ |

| Fe(CO₃)₂²⁻ | 2.8 x 10⁻¹ |

| Fe(CO₃)(OH)⁻ | 1.0 x 10² |

Source: Adapted from King, D.W. (1995). Note: Rate constants are for the reaction of the specific iron species with dissolved oxygen. The high reactivity of the carbonate complexes, particularly Fe(CO₃)(OH)⁻, highlights their importance in the overall oxidation kinetics in bicarbonate-rich waters.[3][4]

Table 2: Dominant Decomposition Products Under Varied Conditions

| Condition | Atmosphere | Bicarbonate Conc. | Dominant Solid Products |

| Mildly Alkaline (pH ~8.8) | Deaerated | High (~1 M) | Siderite (FeCO₃) |

| Mildly Alkaline (pH ~8.8) | Deaerated | Low (~0.001 M) | Amorphous Fe(II) hydroxycarbonates |

| Near-Neutral | Aerated | Moderate | Goethite (α-FeOOH), Magnetite (Fe₃O₄), Lepidocrocite (γ-FeOOH) |

| Circumneutral | Aerated | High | Ferric Hydroxide (Fe(OH)₃), Goethite (α-FeOOH) |

This table summarizes general trends observed in literature. The exact speciation and distribution can be influenced by temperature, ionic strength, and the presence of other ions.[1][2]

Signaling Pathways and Logical Relationships

The decomposition pathways can be visualized as a branching process dependent on the presence of oxygen.

Caption: Decomposition pathways of this compound under anoxic vs. oxic conditions.

Experimental Protocols

The identification and quantification of this compound decomposition products rely on a combination of electrochemical and spectroscopic techniques.

Sample Preparation and Decomposition Induction

-

Solution Preparation: Prepare aqueous solutions of a chosen bicarbonate salt (e.g., NaHCO₃, KHCO₃) at the desired concentration (e.g., 0.01 M to 1.0 M) using deionized, distilled water. Adjust the pH as required using a suitable acid or base, or by bubbling with CO₂ gas mixtures.[3]

-

Atmosphere Control:

-

Anoxic/Deaerated: Purge the bicarbonate solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 1-2 hours prior to and during the experiment to remove dissolved oxygen.[2]

-

Oxic/Aerated: Purge the solution with compressed air or a specific O₂/N₂/CO₂ gas mixture to maintain a constant dissolved oxygen level.[3]

-

-

Initiation of Decomposition: Introduce a source of ferrous iron into the solution. This can be achieved by adding a solution of a soluble ferrous salt (e.g., FeSO₄·7H₂O) or by immersing a pure iron or carbon steel coupon into the bicarbonate solution to study corrosion-driven decomposition.[2]

-

Product Collection: After the desired reaction time, solid decomposition products can be collected by vacuum filtration for solid-state analysis. The filtrate can be analyzed for dissolved iron species.

Electrochemical Analysis (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is used to study the redox processes occurring at an iron electrode surface in the bicarbonate solution.

-

Experimental Setup: A standard three-electrode electrochemical cell is used, comprising:

-

Working Electrode (WE): A pure iron or carbon steel disc with a defined surface area. The surface should be polished to a mirror finish (e.g., with successively finer grades of SiC paper and diamond paste) and cleaned before each experiment.[5]

-

Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode is typically used.[5]

-

Counter Electrode (CE): A platinum wire or graphite (B72142) rod with a large surface area.[5]

-

-

Procedure:

-

Immerse the electrodes in the prepared bicarbonate electrolyte.

-

Apply an initial potential and scan the potential in a specified range (e.g., from -1.0 V to 0.5 V vs. SCE) at a controlled scan rate (e.g., 10-50 mV/s).[2][6]

-

The resulting voltammogram (current vs. potential plot) will show anodic peaks corresponding to the oxidation of iron and the formation of various products, and cathodic peaks corresponding to their reduction.

-

Spectroscopic Analysis (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the chemical bonds present in the solid decomposition products.

-

Sample Preparation:

-

Collect the solid precipitate by filtration and dry it thoroughly (e.g., in a desiccator or vacuum oven).

-

Mix a small amount of the dried sample (1-2 mg) with ~200 mg of spectroscopic grade Potassium Bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[7]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[7]

-

-

Interpretation: Identify characteristic absorption bands to determine the composition.

Experimental and Analytical Workflow

The logical flow for investigating the decomposition of this compound involves controlled experiments followed by a suite of analytical techniques to characterize the products.

Caption: A typical workflow for the experimental study of this compound decomposition.

References

Ferrous bicarbonate vs ferrous carbonate solubility.

An In-depth Technical Guide to the Aqueous Solubility of Ferrous Carbonate and the Ferrous Bicarbonate System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The comparative solubility of ferrous iron in carbonate-containing aqueous systems is a critical parameter in fields ranging from geochemistry and corrosion science to pharmacology. A common point of confusion arises between ferrous carbonate (FeCO₃) and this compound (Fe(HCO₃)₂). This guide clarifies that ferrous carbonate is a sparingly soluble solid, whereas this compound exists only as a transient species in aqueous solution. Therefore, a direct solubility comparison is not chemically appropriate. Instead, this document provides an in-depth analysis of the solubility of solid ferrous carbonate and contrasts it with the chemical equilibria that govern the concentration of dissolved ferrous iron in bicarbonate-rich solutions. We present quantitative solubility data, detailed experimental protocols for solubility determination, and visual diagrams of the underlying chemical and experimental processes to provide a comprehensive technical resource.

Chemical Distinction: Ferrous Carbonate vs. This compound

Ferrous Carbonate (FeCO₃): Also known as iron(II) carbonate, this compound is a white to grayish solid that occurs naturally as the mineral siderite.[1][2][3] It is a stable compound that can be isolated, although it is susceptible to oxidation. Its presence in water is governed by conventional solid-liquid phase equilibria, and its solubility is defined by a solubility product constant (Ksp). Ferrous carbonate is poorly soluble in neutral water but its solubility increases significantly in acidic conditions.[1][3]

This compound (Fe(HCO₃)₂): This compound is not a stable, isolatable solid. It exists only in aqueous solutions where dissolved carbon dioxide (forming carbonic acid) allows for a significant concentration of bicarbonate ions (HCO₃⁻) to be in equilibrium with ferrous ions (Fe²⁺).[3][4] The term "this compound solubility" is therefore a misnomer; it more accurately refers to the concentration of dissolved ferrous iron that can be maintained in a bicarbonate-buffered aqueous system. This concentration is not a fixed value but is highly dependent on the dynamic equilibrium influenced by pH and the partial pressure of carbon dioxide (pCO₂).[5][6]

Quantitative Solubility Data

The solubility of the two iron forms is presented below. For ferrous carbonate, this is expressed as its solubility product (Ksp). For the this compound system, the key influencing factors on dissolved iron concentration are described.

Table 1: Solubility Data for Ferrous Carbonate (FeCO₃)

This table summarizes the experimentally determined solubility and solubility product constant (Ksp) for solid ferrous carbonate in water at or near standard conditions (25 °C). The Ksp represents the equilibrium between the solid and its constituent ions: FeCO₃(s) ⇌ Fe²⁺(aq) + CO₃²⁻(aq).

| Parameter | Value | Temperature (°C) | Reference(s) |

| Solubility | 0.0067 g/L (6.7 mg/L) | 25 | [2][7] |

| ~0.01 g/100 mL (100 mg/L) | Room Temp. | [1] | |

| 0.072 g/100g (720 mg/L) | 18 | [8] | |

| Solubility Product (Ksp) | 1.28 × 10⁻¹¹ | 25 | [2] |

| 3.13 × 10⁻¹¹ | 25 | [9] | |

| 3.1 × 10⁻¹¹ | 25 | [10] | |

| 3.5 × 10⁻¹¹ | 25 | [11] |

Note: The variation in reported values can be attributed to differences in experimental conditions, such as ionic strength and the analytical methods used.

Table 2: Key Factors Governing Dissolved Ferrous Iron Concentration in Bicarbonate Solutions

The concentration of dissolved Fe²⁺ in equilibrium with the carbonate system is not constant. It is governed by Le Châtelier's principle applied to the equilibria involving carbonic acid, bicarbonate, and carbonate ions.

| Factor | Effect on Dissolved Fe²⁺ Concentration | Chemical Rationale | Reference(s) |

| pH | Decreasing pH significantly increases dissolved Fe²⁺. | At lower pH, H⁺ ions react with carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions, shifting the equilibrium away from solid FeCO₃ precipitation and favoring dissolved Fe²⁺.[1][12] The dissolution reaction is FeCO₃(s) + H⁺ ⇌ Fe²⁺(aq) + HCO₃⁻(aq).[13] | [1][12][13] |

| Partial Pressure of CO₂ (pCO₂) | Increasing pCO₂ increases dissolved Fe²⁺. | Higher dissolved CO₂ forms more carbonic acid (H₂CO₃), which lowers the pH and increases the bicarbonate concentration, thereby increasing the capacity of the water to hold ferrous ions in solution. | [4][5][14] |

| Temperature | Exhibits complex and somewhat limited dependence. | While reaction kinetics increase with temperature, the Ksp of FeCO₃ shows only a slight temperature dependency.[13][15] One study formulated the relationship as pKsp = 0.0314T(°C) + 10.20.[13] | [13][14][15] |

| Ionic Strength | Increasing ionic strength can reduce the rate of FeCO₃ nucleation and precipitation. | High concentrations of other ions can interfere with the formation of the FeCO₃ crystal lattice, potentially allowing for a higher concentration of dissolved Fe²⁺ before precipitation occurs. | [12][14] |

Visualization of Chemical and Experimental Processes

Diagram 1: Chemical Equilibria in the Fe(II)-CO₂-H₂O System

Caption: Equilibrium relationships in the aqueous ferrous-carbonate system.

Diagram 2: Experimental Workflow for Ksp Determination of Ferrous Carbonate

Caption: Workflow for the experimental determination of the Ksp of FeCO₃.

Experimental Protocols

Protocol 1: Determination of the Solubility Product (Ksp) of Ferrous Carbonate

This protocol outlines a method for determining the Ksp of FeCO₃, emphasizing the need for anoxic conditions to prevent the oxidation of Fe(II) to Fe(III).

1. Materials and Reagents:

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Deionized water, deoxygenated by bubbling with N₂ or Argon gas for >1 hour.

-

Nitrogen or Argon gas supply.

-

Sealed reaction vessel or glovebox.

-

Constant temperature water bath or shaker.

-

Syringe filtration unit with ≤ 0.22 µm filters.

-

Standard analytical equipment for iron determination.

2. Procedure:

-

Synthesis of FeCO₃:

-

All steps must be performed under an inert atmosphere (e.g., in a glovebox).

-

Prepare separate, deoxygenated solutions of a ferrous salt (e.g., 0.1 M FeCl₂) and a carbonate source (e.g., 0.1 M Na₂CO₃).[16]

-

Slowly add the ferrous chloride solution to the sodium carbonate solution with constant stirring. A white precipitate of FeCO₃ will form.[16]

-

Isolate the precipitate by filtration under an inert atmosphere. Wash the solid several times with deoxygenated deionized water to remove soluble impurities like NaCl. Dry the product under vacuum.[16]

-

-

Preparation of Saturated Solution:

-

Add an excess of the synthesized FeCO₃ solid to a known volume of deoxygenated deionized water in a sealed flask.

-

Place the sealed flask in a constant temperature shaker/bath and agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Analysis:

-

Allow the solid to settle.

-

Withdraw a sample of the supernatant using a syringe and immediately filter it through a ≤ 0.22 µm filter to remove all solid particles. This step must be done quickly to minimize air exposure.

-

Immediately acidify a precise volume of the clear filtrate (e.g., with HNO₃ or HCl) to a pH < 2. This stabilizes the Fe²⁺ and prevents precipitation.[17][18]

-

Determine the concentration of dissolved Fe²⁺ in the acidified sample using a standardized analytical method, such as that described in Protocol 2.

-

-

Ksp Calculation:

-

The dissolution equilibrium is FeCO₃(s) ⇌ Fe²⁺(aq) + CO₃²⁻(aq).

-

In pure water, the molar concentration of Fe²⁺ is equal to the molar concentration of CO₃²⁻.

-

Therefore, Ksp = [Fe²⁺][CO₃²⁻] = [Fe²⁺]². Calculate Ksp using the experimentally determined Fe²⁺ concentration.

-

Protocol 2: Spectrophotometric Analysis of Dissolved Ferrous Iron (Fe²⁺)

This protocol describes the widely used 1,10-phenanthroline (B135089) method for the quantitative determination of dissolved ferrous iron.[19][20]

1. Principle: Ferrous iron (Fe²⁺) reacts with three molecules of 1,10-phenanthroline to form an intensely red-orange colored complex, [Fe(phen)₃]²⁺. The intensity of the color, measured via absorbance at λ_max ≈ 510 nm, is directly proportional to the Fe²⁺ concentration. Any Fe³⁺ present in the sample must first be reduced to Fe²⁺ using a reducing agent like hydroxylamine (B1172632) hydrochloride.[19]

2. Reagents:

-

Standard Iron Solution (e.g., 5.0 x 10⁻⁴ M): Prepared by dissolving a known mass of primary standard ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, Fe(NH₄)₂(SO₄)₂·6H₂O, in deionized water containing a small amount of sulfuric acid to prevent hydrolysis.[19]

-

1,10-Phenanthroline Solution (e.g., 0.1% w/v): Dissolve 1,10-phenanthroline in warm deionized water.

-

Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): Reducing agent to convert any trace Fe³⁺ to Fe²⁺.[19]

-

Sodium Acetate (B1210297) Buffer Solution (e.g., 1.2 M): To maintain the pH of the solution in the optimal range of 3 to 9 for complex formation.[19]

3. Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions with known Fe²⁺ concentrations by accurately diluting the stock standard iron solution into volumetric flasks.

-

To each flask (and a "blank" containing only deionized water), add the hydroxylamine hydrochloride solution, the 1,10-phenanthroline solution, and the sodium acetate buffer.[21]

-

Dilute to the mark with deionized water and mix thoroughly. Allow 10-15 minutes for full color development.[20]

-

Using a spectrophotometer, measure the absorbance of each standard at ~510 nm against the reagent blank.

-

Plot a graph of Absorbance vs. Fe²⁺ Concentration (M or mg/L). This is the Beer's Law calibration curve.

-

-

Analysis of Unknown Sample:

-

Take a precise aliquot of the acidified filtrate from Protocol 1 and place it in a volumetric flask.

-

Treat the sample identically to the standards: add hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer.

-

Dilute to the mark, allow for color development, and measure the absorbance at ~510 nm.

-

Use the measured absorbance and the equation of the calibration curve to determine the concentration of Fe²⁺ in the sample.

-

Conclusion and Implications

This guide has established the fundamental chemical distinction between solid ferrous carbonate and the aqueous this compound system.

-

Ferrous Carbonate (FeCO₃) is a sparingly soluble salt with a defined solubility product (Ksp) on the order of 10⁻¹¹. Its solubility is low in neutral water but increases with acidity.

-

The concentration of dissolved ferrous iron in bicarbonate-rich waters (the "this compound" system) is not a fixed solubility value but a dynamic equilibrium. High concentrations of dissolved Fe²⁺ are favored by conditions that lower pH and increase the total dissolved carbonate species, primarily a high partial pressure of CO₂.

For researchers, scientists, and drug development professionals, this distinction is crucial. In geochemical modeling, understanding these equilibria is key to predicting iron transport in groundwater.[4][5] In corrosion science, the precipitation of FeCO₃ can form a partially protective layer on steel surfaces, and the conditions governing its formation or dissolution are critical to predicting corrosion rates.[14][15] In drug development, where iron bioavailability is a concern, formulating iron supplements requires controlling the pH and ionic environment to maintain iron in a soluble, absorbable state, avoiding precipitation as insoluble carbonate or hydroxide (B78521) salts.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Iron(II) carbonate - Wikipedia [en.wikipedia.org]

- 3. FERROUS CARBONATE | 563-71-3 [chemicalbook.com]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. The solubility of ferrous iron in carbonate-bearing waters (1970) | Philip C. Singer | 106 Citations [scispace.com]

- 6. THE SOLUBILITY OF FERROUS IRON IN CARBONATE‐BEARING WATERS | Semantic Scholar [semanticscholar.org]

- 7. americanelements.com [americanelements.com]

- 8. iron(II) carbonate [chemister.ru]

- 9. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 10. Solubility Product Constants or Ksp Values for Insoluble Salts [physicsclassroom.com]

- 11. Ksp Table [owl.oit.umass.edu]

- 12. Ferrous carbonate | 1335-56-4 | Benchchem [benchchem.com]

- 13. Solubility of iron(II) carbonate at temperatures between 30 and 80 degrees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. benchchem.com [benchchem.com]

- 17. Determination of total and dissolved amount of iron in water samples using catalytic spectrophotometric flow injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of Sulfate, Chloride, and Bicarbonate on Iron Stability in a PVC-U Drinking Pipe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. web.pdx.edu [web.pdx.edu]

- 20. youtube.com [youtube.com]

- 21. CHEM 178L Fall 2015 - Yusuf Hussain - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]

Theoretical Basis for the Instability of Ferrous Bicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous bicarbonate, Fe(HCO₃)₂, is a chemical species of significant interest in various fields, including geochemistry, corrosion science, and pharmacology. However, its inherent instability in aqueous solutions presents considerable challenges for its study and application. This technical guide provides an in-depth analysis of the theoretical principles governing the instability of this compound. It elucidates the key decomposition pathways, kinetic factors, and environmental variables that influence its transformation into more stable iron compounds. The document further presents a compilation of quantitative data, detailed experimental protocols for investigating its instability, and visual representations of the underlying chemical processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Iron is an essential element with a rich and complex chemistry, capable of existing in multiple oxidation states and forming a wide array of compounds. This compound is a transient species that exists primarily in aqueous solutions where ferrous iron (Fe²⁺) and bicarbonate ions (HCO₃⁻) are present. Its instability is a critical factor in numerous natural and industrial processes, from the transport of iron in groundwater to the corrosion of steel pipelines. In the context of drug development, understanding the stability of iron complexes is paramount for designing effective and safe therapeutic agents for conditions such as iron-deficiency anemia. This guide aims to provide a detailed theoretical framework for the instability of this compound, supported by experimental evidence and methodologies.

Theoretical Framework of this compound Instability

The instability of this compound is not due to the decomposition of an isolated solid compound, but rather the reactivity of the Fe²⁺ and HCO₃⁻ ions in an aqueous environment. The primary drivers for its instability are oxidation and precipitation reactions, which are heavily influenced by the surrounding chemical conditions.

Oxidation to Ferric Iron

In the presence of dissolved oxygen, ferrous iron is readily oxidized to ferric iron (Fe³⁺). This is a key pathway for the decomposition of this compound solutions. The overall reaction can be summarized as follows:

4 Fe(HCO₃)₂(aq) + O₂(aq) + 2 H₂O(l) → 4 Fe(OH)₃(s) + 8 CO₂(g)

The resulting ferric hydroxide (B78521) is highly insoluble and precipitates out of solution. The rate of this oxidation is dependent on several factors, including pH, temperature, and the presence of catalysts[1]. At pH values above 6, ferrous carbonate complexes such as Fe(CO₃), Fe(CO₃)₂²⁻, and Fe(CO₃)(OH)⁻ can dominate the speciation of ferrous iron, and the Fe(CO₃)₂²⁻ complex is particularly kinetically active in the oxidation process[2].

Precipitation of Ferrous Carbonate

In anoxic (oxygen-free) environments, the instability of this compound is primarily governed by the solubility of ferrous carbonate (FeCO₃), also known as the mineral siderite. When the concentrations of Fe²⁺ and CO₃²⁻ exceed the solubility product constant (Ksp) of FeCO₃, precipitation occurs:

Fe(HCO₃)₂(aq) → FeCO₃(s) + H₂O(l) + CO₂(g)

The solubility of ferrous carbonate is relatively low in water and decreases with increasing pH[3][4]. The formation of a stable lattice structure in the solid state drives this precipitation process[4].

Formation of Soluble Ferrous Carbonate Complexes

In bicarbonate-rich solutions, ferrous iron can form stable, soluble complex anions, most notably the dicarbonatoiron(II) complex, Fe(CO₃)₂²⁻[5]. The formation of this complex can increase the total concentration of dissolved ferrous iron but also influences its reactivity, particularly in corrosion processes where it can accelerate the dissolution of iron[5].

Quantitative Data on this compound Instability

The stability of this compound is a function of various parameters. The following tables summarize key quantitative data from the literature.

Table 1: Rate of Oxygenation of Ferrous Iron in Bicarbonate Solutions

| Parameter | Condition | Rate Law | Reference |

| pH | > 6 | First-order with respect to Fe(II) and oxygen | [2] |

| Catalysts | Presence of Cu²⁺ | Significantly increases the reaction rate | [1] |

| Anions | H₂PO₄⁻ | Increases the reaction rate | [1] |

| Anions | Cl⁻, SO₄²⁻ | No significant effect on the reaction rate | [1] |

Table 2: Solubility Product (Ksp) of Ferrous Carbonate at 25°C

| Ksp Value Range | Reference |

| 3.13 x 10⁻¹¹ to 8.72 x 10⁻⁸ | [3] |

Experimental Protocols for Investigating this compound Instability

Detailed experimental methodologies are crucial for studying the kinetics and mechanisms of this compound decomposition. Below are outlines of key experimental protocols cited in the literature.

Determination of Ferrous Iron Oxidation Rate

Objective: To quantify the rate of oxidation of ferrous iron in a bicarbonate solution.

Methodology (based on Stumm and Lee, 1961[1]):

-

Apparatus: A Warburg manometer is used to measure the oxygen uptake in a closed system.

-

Reagents: Prepare a bicarbonate buffer solution of the desired pH. Prepare a stock solution of a ferrous salt (e.g., ferrous sulfate).

-

Procedure:

-

Add the bicarbonate buffer to the Warburg flask.

-

Place the ferrous salt solution in the side arm of the flask.

-

Equilibrate the flask with a gas of known oxygen partial pressure at a constant temperature.

-

Tip the flask to mix the ferrous salt with the buffer, initiating the reaction.

-

Record the change in manometer readings over time, which corresponds to the volume of oxygen consumed.

-

-

Analysis: The rate of oxygenation is calculated from the rate of oxygen consumption. The experiment can be repeated at different pH values, temperatures, and with the addition of potential catalysts or inhibitors.

Investigation of Ferrous Carbonate Precipitation Kinetics

Objective: To determine the rate of ferrous carbonate scale formation.

Methodology (based on Sun and Nesic, 2009[6][7]):

-

Apparatus: A glass cell with a magnetic stirrer and pH control.

-

Reagents: Deoxygenated sodium bicarbonate solution, deoxygenated ferrous chloride solution.

-

Procedure:

-

Saturate a 3.5 wt.% NaCl solution with CO₂ and agitate with a magnetic stirrer.

-

Control the pH by adding sodium bicarbonate.

-

Deoxygenate the solution by bubbling CO₂ for an extended period.

-

Introduce a steel sample (e.g., X65 carbon steel) into the solution.

-

Induce supersaturation by adding a specific amount of deoxygenated ferrous chloride solution.

-

Remove samples at regular intervals.

-

-

Analysis: The mass of the precipitated ferrous carbonate is determined by the mass difference of the steel sample before and after the experiment (after removing the precipitate layer). The precipitation rate is calculated from the change in mass over time.

Visualization of Reaction Pathways

The following diagrams illustrate the key pathways and relationships involved in the instability of this compound.

Figure 1: Competing pathways for this compound instability.

Figure 2: Experimental workflow for determining the rate of ferrous iron oxidation.

Conclusion

The instability of this compound is a multifaceted phenomenon driven by fundamental chemical principles of oxidation and precipitation. Understanding the theoretical basis for these processes, as well as the quantitative influence of environmental factors, is essential for predicting and controlling the behavior of ferrous iron in aqueous systems. The experimental protocols and reaction pathway diagrams provided in this guide offer a framework for researchers and professionals to further investigate and apply this knowledge in their respective fields. For drug development, this understanding is critical for the formulation of stable and bioavailable iron supplements and therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Ferrous Bicarbonate Solution for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous bicarbonate, Fe(HCO₃)₂, is a chemical species of interest in various fields, including geochemistry, corrosion science, and potentially in pharmacology as a source of ferrous iron. However, it is crucial to understand that this compound is highly unstable in aqueous solutions under ambient conditions. It readily oxidizes in the presence of atmospheric oxygen and is prone to precipitation as ferrous carbonate (FeCO₃) or ferrous hydroxide (B78521) (Fe(OH)₂), particularly with an increase in pH.[1][2] Consequently, stable, storable solutions of this compound are not practically achievable.

These application notes provide a protocol for the in situ generation of a transient this compound solution for immediate laboratory use. The procedure emphasizes strict anaerobic conditions to minimize oxidation and controlled pH to delay precipitation. The resulting solution is intended for immediate use in subsequent experiments where the presence of aqueous ferrous and bicarbonate ions is required.

Chemical Principles

The formation of this compound in an aqueous solution is governed by a series of equilibria involving dissolved carbon dioxide, carbonic acid, bicarbonate, and carbonate ions, along with ferrous ions.[3] The primary reaction for the formation of this compound from a ferrous salt and a bicarbonate salt is:

Fe²⁺(aq) + 2HCO₃⁻(aq) ⇌ Fe(HCO₃)₂(aq)

However, this equilibrium is readily shifted by several factors:

-

Oxidation: In the presence of oxygen, ferrous ions (Fe²⁺) are rapidly oxidized to ferric ions (Fe³⁺), which then precipitate as ferric hydroxide (Fe(OH)₃).

-

Precipitation: As the concentration of reactants increases or the pH rises, the solubility limit of ferrous carbonate is exceeded, leading to its precipitation: Fe(HCO₃)₂(aq) → FeCO₃(s) + H₂O(l) + CO₂(g)

-

Hydrolysis: At higher pH, ferrous ions can also precipitate as ferrous hydroxide: Fe²⁺(aq) + 2OH⁻(aq) → Fe(OH)₂(s)

Therefore, the successful preparation of a transient this compound solution hinges on the careful control of these factors.

Data Presentation

The following table summarizes the key experimental parameters for the preparation of a transient this compound solution.

| Parameter | Recommended Value/Condition | Rationale |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of Fe²⁺ to Fe³⁺. |

| Solvent | Deoxygenated deionized water | Removes dissolved oxygen which causes oxidation. |

| Ferrous Salt | Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ferrous chloride tetrahydrate (FeCl₂·4H₂O) | Readily available and soluble sources of Fe²⁺. |

| Bicarbonate Source | Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃) | Soluble sources of bicarbonate ions. |

| Molar Ratio (Bicarbonate:Ferrous) | At least 2:1 | Ensures sufficient bicarbonate for complexation.[4] |

| Temperature | 4-10 °C (on ice bath) | Lowers reaction rates, delaying precipitation. |

| pH of final solution | 6.0 - 7.0 | A slightly acidic to neutral pH helps to keep ferrous ions in solution.[3] |

| Concentration | 0.01 M - 0.1 M | Lower concentrations are more likely to remain in solution. |

Experimental Protocols

This protocol describes the in situ preparation of a transient this compound solution. It is critical that the prepared solution is used immediately.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Inert gas (Nitrogen or Argon) with tubing

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Ice bath

-

pH meter or pH paper

Procedure:

-

Deoxygenation of Solvent:

-

Place a sufficient volume of deionized water for the preparation of all solutions in a flask.

-

Bubble inert gas (nitrogen or argon) through the water for at least 60 minutes to remove dissolved oxygen.

-

Keep the water under a positive pressure of the inert gas.

-

-